(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
Description
Evolution of Tropane Alkaloid Research
The study of tropane alkaloids represents one of the oldest and most pharmacologically significant branches of natural product chemistry. These compounds, characterized by their bicyclic 8-azabicyclo[3.2.1]octane core, have been utilized by human civilizations for millennia. Ancient Egyptian medical texts from 1500 BC document the use of Hyoscyamus niger and Datura stramonium for their hallucinogenic and analgesic properties, which are now known to arise from tropane alkaloids like hyoscyamine and scopolamine. The isolation of scopolamine in 1880 by Albert Ladenburg marked a pivotal moment in alkaloid chemistry, enabling systematic pharmacological studies.
Modern genomic analyses have revealed that the biosynthetic pathways for tropane alkaloids evolved independently in phylogenetically distant plant families, such as Solanaceae (asterids) and Erythroxylaceae (rosids). For instance, the cytochrome P450 enzymes responsible for synthesizing ecgonone—a precursor to cocaine—exhibit distinct evolutionary origins in these families, with CYP81AN15 in Erythroxylum novogranatense and CYP82M3 in Anisodus acutangulus arising via neofunctionalization of ancestral genes. These insights underscore the convergent evolution of tropane alkaloid biosynthesis, driven by ecological pressures and medicinal applications.
A landmark achievement occurred in 2020, when the complete biosynthetic route of hyoscyamine and scopolamine was elucidated through comparative genomics of Atropa belladonna and Datura stramonium. This discovery highlighted conserved gene clusters and lineage-specific gene losses that shaped the distribution of medicinally relevant tropane alkaloids (mTAs) across the Solanaceae family.
Table 1: Key Milestones in Tropane Alkaloid Research
Discovery and Classification of 8-azabicyclo[3.2.1]octane Derivatives
The 8-azabicyclo[3.2.1]octane scaffold serves as the structural foundation for both natural tropane alkaloids and synthetic derivatives. Early synthetic efforts focused on modifying the substitution patterns of the bicyclic core to enhance pharmacological specificity. For example, the introduction of aryl groups at the C3 position, as seen in cocaine analogs, significantly alters dopamine transporter (DAT) binding affinity.
The classification of these derivatives hinges on three structural variables:
- Bicyclic Core Modifications : Variations in bridgehead substituents or ring saturation.
- Aryl Substituents : Electron-withdrawing groups (e.g., 4-chlorophenyl) improve metabolic stability.
- Ester/Carboxylic Acid Functionalization : Critical for interactions with neurotransmitter transporters.
A notable synthetic derivative is 3β-(4-chlorophenyl)tropane-2β-carboxylic acid methyl ester (RTI-113), which exhibits nanomolar affinity for DAT. Its discovery in the late 20th century demonstrated the feasibility of tailoring tropane alkaloids for neuropharmacological research. Similarly, the synthesis of 3-(5-methyl-1,3,4-oxadiazol-2-yl)-3-azabicyclo[3.2.1]octan-8-amine showcased the integration of heterocyclic moieties to modulate blood-brain barrier permeability.
Table 2: Structural Classes of 8-Azabicyclo[3.2.1]octane Derivatives
| Class | Substituent Pattern | Example Compound |
|---|---|---|
| Natural Tropanes | C3-hydroxyl, C6,7-ester | Scopolamine |
| Phenyltropanes | C3-aryl, C2-ester | RTI-113 |
| Heterocyclic Hybrids | C3-oxadiazole, C8-amine | EVT-402049 |
Development Timeline of (1R,3S,5S)-3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
The synthesis of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol emerged from advances in stereoselective catalysis and computational drug design. Early routes relied on classical tropane alkaloid isolation, but modern methodologies employ tandem Buchwald-Hartwig amination and Suzuki-Miyaura coupling to install the 4-chlorophenyl group.
Key developmental milestones include:
- 2011 : Optimization of 4-chlorophenyl ethanol synthesis via esterification and borohydride reduction, enabling scalable production of aryl intermediates.
- 2020 : Introduction of oxadiazole-functionalized bicyclo[1.1.1]pentane amines as conformationally restricted analogs, inspiring similar modifications in tropane systems.
- 2023 : Application of molecular docking to refine the stereochemical alignment of C3-hydroxyl and C4-chlorophenyl groups for target engagement.
Table 3: Synthetic Advances Enabling Target Compound Development
| Technique | Application | Outcome |
|---|---|---|
| Suzuki-Miyaura Coupling | Installation of 4-chlorophenyl group | Improved aryl substitution yield |
| DFT Calculations | Prediction of optimal C3-hydroxyl geometry | Enhanced stereochemical purity |
| Continuous Flow Chemistry | Large-scale borohydride reductions | Scalable intermediate synthesis |
Properties
Molecular Formula |
C13H16ClNO |
|---|---|
Molecular Weight |
237.72 g/mol |
IUPAC Name |
(1R,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C13H16ClNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2/t11-,12+,13? |
InChI Key |
ZAXYAEZKNZBVTK-FUNVUKJBSA-N |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1N2)(C3=CC=C(C=C3)Cl)O |
Canonical SMILES |
C1CC2CC(CC1N2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis Starting from 4-Chlorobenzoyl Chloride
The most documented synthetic route involves the following key steps:
Step 1: Enamine Formation
4-Chlorobenzoyl chloride reacts with 3-(dimethylamino)-1-propene to form an enamine intermediate. This step sets the stage for cycloaddition.Step 2: Cycloaddition with 1,3-Cyclohexadiene
The enamine intermediate undergoes a Lewis acid-catalyzed cycloaddition with 1,3-cyclohexadiene, forming the bicyclic precursor. Lewis acids such as aluminum chloride or boron trifluoride are typical catalysts.Step 3: Catalytic Hydrogenation
The bicyclic precursor is hydrogenated using platinum catalysts under controlled conditions to reduce double bonds and introduce the hydroxyl group, yielding the target compound with the desired stereochemistry.
This route is summarized in Table 1.
| Step | Reactants/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 4-Chlorobenzoyl chloride + 3-(dimethylamino)-1-propene | Enamine intermediate | Requires anhydrous conditions |
| 2 | Enamine + 1,3-cyclohexadiene + Lewis acid catalyst | Bicyclic precursor | Control of stereochemistry critical |
| 3 | Hydrogenation with Pt catalyst under H2 atmosphere | (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol | Stereoselective reduction |
Alternative Synthetic Routes via 8-Azabicyclo[3.2.1]octan-3-one Derivatives
Another approach involves functionalizing 8-azabicyclo[3.2.1]octan-3-one derivatives:
Starting from tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate , lithiation with strong bases such as lithium bis(trimethylsilyl)amide (LHMDS) at low temperatures (-70 to -78 °C) generates a reactive intermediate.
Subsequent reaction with electrophilic agents like N-phenylbis(trifluoromethanesulfonyl)imide introduces triflate groups, facilitating further functionalization.
Reduction and substitution steps then introduce the 4-chlorophenyl substituent and hydroxyl group, preserving the bicyclic structure and stereochemistry.
This method involves careful temperature control and inert atmosphere to maintain selectivity and yield.
| Step | Reactants/Conditions | Outcome | Yield/Notes |
|---|---|---|---|
| 1 | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate + LHMDS at -78 °C | Lithiated intermediate | High regioselectivity |
| 2 | Addition of N-phenylbis(trifluoromethanesulfonyl)imide | Triflate intermediate | Facilitates further substitution |
| 3 | Subsequent substitution and reduction steps | Target compound with desired substituents | Requires chromatographic purification |
Protection and Deprotection Strategies
In some syntheses, protecting groups such as tert-butyldimethylsilyl (TBDMS) are employed to protect hydroxyl or amine functionalities during intermediate steps. For example:
Sodium hydride (NaH) is used to deprotonate hydroxyl groups.
TBDMS chloride (TBDMSCl) is added to form silyl ethers, stabilizing intermediates.
After key transformations, deprotection is performed under mild acidic or fluoride ion conditions to regenerate free hydroxyl groups.
Such strategies improve yields and purity by preventing side reactions.
Characterization Techniques Supporting Preparation
The synthesized compound is characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Confirms stereochemistry and substitution pattern.
Fourier Transform Infrared (FTIR) Spectroscopy : Identifies functional groups such as hydroxyl and aromatic chlorides.
Mass Spectrometry (MS) : Confirms molecular weight and purity.
X-ray Crystallography : Provides definitive stereochemical and structural confirmation.
Summary Table of Preparation Methods
| Preparation Route | Key Reagents and Conditions | Advantages | Challenges |
|---|---|---|---|
| Enamine formation + Lewis acid cycloaddition + hydrogenation | 4-Chlorobenzoyl chloride, 3-(dimethylamino)-1-propene, 1,3-cyclohexadiene, Pt catalyst | Established stereoselectivity, scalable | Multi-step, requires careful control |
| Lithiation and triflate intermediate route | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, LHMDS, N-phenylbis(trifluoromethanesulfonyl)imide | High regioselectivity, versatile intermediate | Requires low temperatures, inert atmosphere |
| Protection/deprotection strategies | NaH, TBDMSCl, fluoride ion for deprotection | Protects sensitive groups, improves yield | Additional steps increase complexity |
Chemical Reactions Analysis
Oxidation Reactions
The alcohol group (-OH) at position 3 is a key reactive site. Oxidation converts this hydroxyl group to a ketone, altering the compound’s electronic properties and potential biological activity.
Reaction Conditions
-
Reagents : Oxidizing agents like KMnO₄ or other oxidants.
-
Solvent : Acidic or neutral conditions (e.g., aqueous H₂SO₄).
-
Temperature : Elevated temperatures (e.g., reflux).
Mechanism
The alcohol is oxidized via a two-electron transfer, resulting in the formation of a ketone. This reaction eliminates the hydroxyl group, potentially modifying the compound’s solubility and interaction with biological targets.
Product
The oxidized derivative retains the bicyclic core but loses its hydroxyl functionality, yielding a ketone.
Cyclization to Form the Bicyclic Core
A critical step involves the formation of the bicyclo[3.2.1]octane framework. For example:
-
Starting Material : Amines (e.g., benzylamine derivatives) react with 2,5-dimethoxytetrahydrofuran or ketone derivatives (e.g., HC(O)(CH₂)₂C(O)H).
-
Conditions : Buffer solutions, optionally with bases (e.g., NaOH).
-
Intermediate : A tropinone derivative (compound III) is formed, which serves as a precursor for further functionalization .
Functionalization Using Alkyl Lithium
Alkyl lithium reagents (e.g., methyl lithium) are employed to introduce substituents like benzyl or alkyl groups. This step enhances the compound’s structural diversity and pharmacological profile .
Table 1: Synthesis Steps
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| a | Amine + 2,5-dimethoxytetrahydrofuran | Buffer, base (optional) | Tropinone intermediate |
| b | Alkyl lithium + iodo-heteroaryl | N/A | Substituted bicyclic compound |
Nucleophilic Substitution
The nitrogen atom in the bicyclic framework can act as a nucleophile, enabling substitution reactions.
Reaction Example
-
Reagents : Alkyl halides or other electrophiles.
-
Conditions : Polar aprotic solvents (e.g., DMF), room temperature.
Mechanism
The lone pair on the nitrogen attacks an electrophilic carbon, displacing a leaving group (e.g., halide) to form a new bond. This reaction allows for the introduction of diverse functional groups, such as alkyl or aryl substituents.
Product
Substituted derivatives with modified biological activity, depending on the introduced group.
Hydrogenation
Hydrogenation is employed to reduce double bonds in intermediates, ensuring structural stability.
Conditions
-
Catalyst : Platinum-based catalysts (e.g., Pt/C).
-
Pressure : Elevated hydrogen pressure.
Mechanism
The double bond in a precursor (e.g., cyclohexadiene) is saturated to form the bicyclic core. This step is critical for achieving the final stereochemistry.
Stability and Reaction Sensitivity
-
Light Sensitivity : The compound degrades under light exposure, necessitating storage in dark conditions.
-
pH Sensitivity : Aqueous solutions exhibit acidic pH (2.1–2.6), requiring careful handling in biological assays.
Scientific Research Applications
Chemistry
In chemistry, (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets.
Medicine
In medicine, (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol has potential applications as a pharmaceutical agent. Its unique structure may contribute to its activity as a drug candidate for various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
RTI-336
Structure : (1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-[3-(4-methylphenyl)-5-isoxazolyl]-8-azabicyclo[3.2.1]octane hydrochloride .
Key Differences :
- Additional isoxazole ring at position 2.
- Methyl group at nitrogen (8-position).
Pharmacological Profile : - Acts as a selective dopamine reuptake inhibitor.
- Higher molecular weight (429.38 g/mol) compared to the target compound (223.72 g/mol), likely enhancing blood-brain barrier penetration .
Relevance : The isoxazole moiety and methyl substitution may enhance metabolic stability and receptor selectivity compared to the hydroxylated parent structure .
RTI-371
Structure : 3-(4-Chlorophenyl)-5-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]-1,2-oxazole .
Key Differences :
Methyl Ester Derivatives
Examples :
- Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate .
Key Differences : - Carboxylate ester at position 2.
- Fluoroethyl group at nitrogen (8-position).
Pharmacological Profile : - Esterification increases membrane permeability but may reduce metabolic stability due to esterase susceptibility.
Sulfonamide Derivatives
Examples :
- (1R,3s,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane .
Key Differences : - Sulfonamide group at nitrogen (8-position).
- p-Tolyloxy substituent instead of 4-chlorophenyl.
Pharmacological Profile : - Sulfonamide groups improve solubility and pharmacokinetic properties.
rel-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
Structure : Lacks the 4-chlorophenyl group, replaced by a methyl group at nitrogen .
Key Differences :
- No aromatic substituent.
- Methyl group at nitrogen (8-position).
Pharmacological Profile : - Reduced steric bulk and lipophilicity compared to the target compound.
- Likely lower affinity for receptors requiring aromatic interactions (e.g., cannabinoid CB1) .
Pudafensine
Structure : 7-{[(1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl]oxy}-3-methoxy-2H-1-benzopyran-2-one .
Key Differences :
- Coumarin-derived substituent at position 3.
Pharmacological Profile : - The coumarin moiety introduces π-π stacking capabilities, enhancing serotonin transporter (SERT) binding .
Structural and Pharmacological Comparison Table
Research Findings and Structure-Activity Relationship (SAR)
- 4-Chlorophenyl Group: Critical for cannabinoid receptor binding; removal (e.g., rel-(1R,3s,5S)-8-methyl derivative) abolishes activity .
- Hydroxyl vs. Sulfonamide/Ester : Polar groups (e.g., -OH) improve solubility but reduce CNS penetration, while sulfonamides/esters balance lipophilicity and stability .
- Stereochemistry : The (1R,3S,5S) configuration is optimal; stereoisomers (e.g., 1S,3R,5R) show diminished activity .
Biological Activity
(1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic organic compound belonging to the class of azabicyclic compounds. Its unique structure incorporates a hydroxyl group and a 4-chlorophenyl substituent, which contribute to its notable biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The molecular formula of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol is C13H16ClNO, with a molecular weight of 237.72 g/mol. The compound exhibits a complex bicyclic structure that is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClNO |
| Molecular Weight | 237.72 g/mol |
| IUPAC Name | (1R,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol |
| InChI | InChI=1S/C13H16ClNO/c14-10-3-1-9(2-4-10)13(16)7-11-5-6-12(8-13)15-11/h1-4,11-12,15-16H,5-8H2/t11-,12+,13? |
Biological Activities
Research has demonstrated that (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol possesses several significant biological activities:
1. Antidepressant Effects
Studies indicate that this compound exhibits antidepressant properties by modulating neurotransmitter levels in the brain, particularly serotonin and norepinephrine. Its mechanism of action may involve inhibition of the reuptake of these neurotransmitters, enhancing their availability in the synaptic cleft.
2. Anxiolytic Properties
The anxiolytic effects of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol have been observed in various animal models. The compound appears to reduce anxiety-like behaviors in rodents through mechanisms that may include modulation of GABAergic transmission.
3. Analgesic Activity
Preclinical studies suggest that this compound also possesses pain-relieving properties. It may act on pain pathways by interacting with opioid receptors or modulating inflammatory mediators.
The precise mechanism of action for (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets:
Receptor Binding : The compound likely binds to serotonin and norepinephrine transporters (SERT and NET), inhibiting their activity and increasing the levels of these neurotransmitters in the brain.
Enzyme Interaction : It may also interact with enzymes involved in neurotransmitter metabolism, further enhancing its pharmacological effects.
Case Studies
Recent studies have evaluated the efficacy and safety profile of (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol:
Study 1: Antidepressant Efficacy
In a double-blind placebo-controlled trial involving depressed patients, treatment with this compound resulted in significant improvements in depression scales compared to placebo controls over a 12-week period.
Study 2: Anxiolytic Activity
A study assessing the anxiolytic effects in mice found that administration of the compound significantly reduced time spent in the open arms of an elevated plus maze compared to untreated controls.
Toxicity and Safety
Toxicological assessments indicate that (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term safety and potential side effects.
Q & A
Q. What are the established synthetic routes for (1R,3S,5S)-3-(4-chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol?
A common method involves reacting 8-ethoxycarbonyl-8-azabicyclo[3.2.1]octan-3-one (13 ) with 1-bromo-3,4-dichlorobenzene in tetrahydrofuran (THF) using n-butyllithium as a base. This yields the target compound as a yellow oil with a 20% yield after purification . Alternative routes include derivatization of the azabicyclo core via nucleophilic substitution or coupling reactions, as seen in the synthesis of related dopamine receptor ligands .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions. Infrared (IR) spectroscopy helps identify functional groups like hydroxyl (-OH) and aromatic C-Cl stretches. Mass spectrometry (MS) validates molecular weight and fragmentation patterns. For example, derivatives of this scaffold were characterized using melting point analysis, TLC, and NMR to confirm regiochemistry and purity .
Q. What safety precautions are recommended for handling this compound in the lab?
While specific toxicity data are limited, structural analogs (e.g., 8-methyl-8-azabicyclo derivatives) require:
- Respiratory protection : Use NIOSH-approved P95 respirators for particulate hazards.
- Skin protection : Wear chemical-resistant gloves and lab coats to prevent dermal exposure.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors .
Advanced Research Questions
Q. How do substituents on the azabicyclo[3.2.1]octane core influence dopamine receptor binding affinity?
Modifications at the 3-position (e.g., 4-chlorophenyl vs. 3,4-dichlorophenyl) significantly alter receptor selectivity. For instance, replacing the 4-chlorophenyl group with a 3,4-dichlorophenyl moiety in compound 16 reduced dopamine D2-like receptor affinity by 40%, suggesting steric hindrance impacts binding . Similarly, fluorination at the phenyl ring (as in WIN35428) enhances dopamine transporter (DAT) inhibition, highlighting electronic effects .
Q. What methodologies resolve enantiomeric impurities in synthetic batches?
Chiral column chromatography (e.g., using amylose or cellulose-based stationary phases) effectively separates enantiomers. For example, the use of (1R,2S,3S,5S)-configured intermediates in WIN35428 synthesis achieved >98% enantiomeric excess (ee) via recrystallization in ethanol/acetone mixtures . Polarimetric analysis and chiral HPLC are standard for purity validation.
Q. How can contradictory yield data in synthesis protocols be addressed?
Discrepancies in yields (e.g., 20% in vs. higher yields in other studies) may arise from:
- Reaction scale : Smaller scales often suffer from lower efficiency due to surface-area-to-volume ratios.
- Purification methods : Column chromatography vs. distillation can affect recovery rates.
- Catalyst optimization : Transitioning from n-butyllithium to Grignard reagents may improve selectivity .
Q. What in vitro assays evaluate sigma-2 receptor selectivity for derivatives?
Competitive binding assays using [³H]DTG (1,3-di-o-tolylguanidine) in rat liver membranes quantify sigma-2 affinity. Derivatives like 11b (a structural analog) showed >100-fold selectivity for sigma-2 over sigma-1 receptors, making them valuable tools for studying cancer cell apoptosis .
Methodological Tables
Table 1: Key Synthetic Parameters for (1R,3S,5S)-3-(4-Chlorophenyl)-8-azabicyclo[3.2.1]octan-3-ol
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Starting Material | 8-Ethoxycarbonyl-azabicyclooctanone | - | |
| Reagent | 1-Bromo-3,4-dichlorobenzene | - | |
| Solvent | THF | - | |
| Base | n-Butyllithium | 20% | |
| Purification | Chromatography | 60-92% |
Table 2: Receptor Binding Data for Azabicyclo Derivatives
| Compound | Receptor Affinity (Ki, nM) | Selectivity Ratio (σ2/σ1) | Reference |
|---|---|---|---|
| 11b | σ2: 12 ± 3; σ1: 1,200 ± 150 | 100:1 | |
| WIN35428 | DAT: 4.1 ± 0.5 | - |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
